N,2,2,6,6-Pentamethylpiperidin-4-amine
Description
Overview of Sterically Hindered Amines in Organic and Polymer Chemistry
Sterically hindered amines are organic compounds where the nitrogen atom is flanked by bulky substituent groups. This structural feature dramatically influences their chemical behavior. In organic synthesis, the steric bulk around the nitrogen atom's lone pair of electrons prevents it from acting as a nucleophile while preserving its basicity. This allows them to serve as non-nucleophilic bases, capable of deprotonating acidic compounds without engaging in unwanted side reactions.
In polymer chemistry, sterically hindered amines are critical as light stabilizers, a category known as Hindered Amine Light Stabilizers (HALS). google.comyoutube.com Polymers are susceptible to degradation from exposure to ultraviolet (UV) light, which generates highly reactive free radicals that can break down the polymer chains. youtube.com This degradation leads to undesirable changes such as discoloration, cracking, and loss of mechanical strength. HALS compounds interrupt this degradation cycle by scavenging these free radicals. youtube.com Unlike UV absorbers, which block UV light, HALS function by trapping radicals that form upon polymer exposure to UV rays. youtube.com This mechanism involves a cyclic process, often referred to as the Denisov cycle, where the HALS are regenerated, allowing them to provide long-lasting protection without being consumed quickly. youtube.com The effectiveness of these compounds has made them essential additives in a wide range of polymeric materials, including plastics and coatings, to extend their service life. youtube.comtandfonline.com
The Unique Role of the Piperidine (B6355638) Ring System in Chemical Design
The piperidine ring is a six-membered heterocycle containing one nitrogen atom. wikipedia.org This structural motif is ubiquitous in chemistry and pharmacology, forming the core of numerous alkaloids and synthetic pharmaceuticals. nih.govresearchgate.net Its prevalence stems from its unique combination of features: the piperidine scaffold provides a robust, three-dimensional structure that can be readily functionalized at various positions.
Similar to cyclohexane, the piperidine ring typically adopts a stable chair conformation to minimize steric strain. wikipedia.org This defined geometry is crucial in drug design, as the spatial arrangement of substituents on the ring can be precisely controlled to optimize interactions with biological targets like enzymes and receptors. researchgate.netnih.gov The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further enhancing its utility in molecular recognition. Piperidine derivatives are found in over twenty classes of pharmaceuticals, highlighting their versatility and importance in medicinal chemistry. nih.gov
Significance of Pentamethylation and its Impact on Amine Reactivity and Stability
The specific substitution pattern of N,2,2,6,6-Pentamethylpiperidin-4-amine is central to its function. The five methyl groups profoundly influence the molecule's properties:
Steric Hindrance: The four methyl groups at the C2 and C6 positions (two on each carbon, known as gem-dimethyl groups) create significant steric bulk around the piperidine ring's nitrogen atom. This is the defining feature of many HALS. youtube.com This hindrance is critical for the stability of the nitroxyl (B88944) radicals that are formed as intermediates in the radical scavenging cycle, which is key to their stabilizing effect in polymers. tandfonline.com
Amine Reactivity: The N-methyl group makes the nitrogen atom a tertiary amine. The combination of this N-alkylation and the steric hindrance from the C2 and C6 methyl groups makes the amine a poor nucleophile but an effective base.
The cumulative effect of these five methyl groups is to create a highly stable, sterically encumbered amine scaffold that is perfectly tailored for its role in radical scavenging and polymer stabilization.
Scope and Academic Relevance of Research on this compound Derivatives
Research involving the this compound scaffold and its derivatives is primarily focused on the development of advanced polymer stabilizers. The academic and industrial goal is to synthesize novel HALS with improved performance characteristics, such as higher efficacy, better compatibility with polymer matrices, and greater durability.
One area of investigation is the creation of polymeric HALS. By incorporating the hindered amine moiety into a polymer backbone, researchers aim to create stabilizers that are less prone to migrating out of the host material, ensuring permanent protection. Patents describe the synthesis of such polymeric polypiperidine compounds to grant materials like polyolefins high stability against photodegradation. google.com
Another research direction involves the synthesis of new derivatives through reactions at the 4-amino group. For instance, studies on the related compound 1,2,2,6,6-pentamethyl-4-piperidinol have explored its transesterification with dimethyl sebacate. researchgate.net This reaction produces mono- and bis-sebacate esters, which are themselves high-molecular-weight HALS designed for enhanced performance and longevity in polymers. researchgate.net These examples underscore the ongoing academic and commercial interest in using the N,2,2,6,6-pentamethylpiperidine scaffold as a building block for next-generation material additives.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N,2,2,6,6-pentamethyl-4-piperidinamine |
| CAS Number | 62995-79-3 |
| Molecular Formula | C10H22N2 |
| Molecular Weight | 170.3 g/mol |
| InChI Key | GMIARZNQLSJFCP-UHFFFAOYSA-N |
| Physical Form | Liquid |
Data sourced from Sigma-Aldrich and PubChem. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N,2,2,6,6-pentamethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)6-8(11-5)7-10(3,4)12-9/h8,11-12H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIARZNQLSJFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545988 | |
| Record name | N,2,2,6,6-Pentamethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62995-79-3 | |
| Record name | N,2,2,6,6-Pentamethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of N,2,2,6,6 Pentamethylpiperidin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule.
Proton (¹H) NMR Analysis of Methyl and Methylene (B1212753) Proton Environments
A ¹H NMR spectrum of N,2,2,6,6-pentamethylpiperidin-4-amine would be expected to show distinct signals corresponding to the different proton environments. This would include signals for the four magnetically non-equivalent methyl groups attached to the C2 and C6 positions of the piperidine (B6355638) ring, the methyl group on the exocyclic amine, the axial and equatorial protons of the methylene groups at C3 and C5, and the proton at the C4 position. The chemical shifts (δ, in ppm), integration values, and signal multiplicities (e.g., singlet, doublet, multiplet) would confirm the connectivity of the molecule. However, specific experimental data is not available in the reviewed literature.
Two-Dimensional NMR Techniques for Correlating Proton and Carbon Signals
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by showing correlations between them. COSY spectra would reveal proton-proton couplings, while HSQC would correlate directly bonded proton and carbon atoms. This level of detailed analysis is not present in the available literature for this compound.
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) Characterization of Amine and Other Relevant Vibrations
FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for N-H stretching and bending vibrations of the secondary amine, C-H stretching and bending of the methyl and methylene groups, and C-N stretching vibrations. A specific, annotated FTIR spectrum for this compound is not available in the public domain.
High-Resolution Mass Spectrometry for Molecular Formula Validation
HRMS is a critical tool for confirming the elemental composition and molecular weight of a compound. It provides a highly accurate mass-to-charge ratio, which allows for the unambiguous determination of the molecular formula (C₁₀H₂₂N₂ for this compound). While the molecular formula is known, detailed experimental HRMS data, including the exact mass and fragmentation patterns, have not been published.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of a compound. For the related compound, 4-Amino-2,2,6,6-tetramethylpiperidine, experimental data using ESI has been reported. The collision cross-section, a measure of the ion's size and shape in the gas phase, has been determined. nih.gov
The following table summarizes the experimental collision cross-section values for the protonated molecule [M+H]+. nih.gov This data is valuable for the identification and characterization of the compound in various analytical applications.
Interactive Data Table: ESI-MS/MS Data for 4-Amino-2,2,6,6-tetramethylpiperidine
| Ion | Buffer Gas | Ionization | Collision Cross Section (Ų) |
|---|---|---|---|
| [M+H]⁺ | N₂ | ESI+ | 135.1 |
X-ray Crystallography for Precise Three-Dimensional Molecular Geometry
Single-Crystal X-ray Diffraction Analysis of this compound Derivatives
The crystallographic analysis of this derivative revealed an orthorhombic crystal system with the space group Pbca. researchgate.net The structure confirmed the presence of the 2,2,6,6-tetramethyl-4-piperidinyl substituent bonded to the nitrogen atoms of a 4-amino-1,8-naphthalimide (B156640) core. researchgate.net The precise determination of atomic coordinates allows for a detailed examination of the molecular geometry.
Interactive Data Table: Crystal Data for a Derivative
| Parameter | Value |
|---|---|
| Empirical formula | C₃₀H₄₂N₄O₂ |
| Crystal system | Orthorhombic |
Conformational Analysis and Intermolecular Interactions in the Solid State
The solid-state structure of the aforementioned derivative provides valuable insights into the conformational preferences of the tetramethylpiperidine (B8510282) ring and the nature of intermolecular interactions. The piperidine ring in such systems typically adopts a chair conformation to minimize steric strain. nih.govnih.gov This chair conformation is the most stable arrangement for six-membered saturated rings.
In the crystal structure of the derivative, the molecules are organized in the crystal lattice through specific intermolecular forces. A notable interaction is the N—H⋯O hydrogen bonding. researchgate.net This type of hydrogen bond plays a crucial role in stabilizing the crystal packing. The study of these non-covalent interactions is essential for understanding the supramolecular chemistry of these compounds and their behavior in the solid state. The analysis of intermolecular interactions helps in predicting and controlling the physical properties of crystalline materials.
Chemical Transformations and Functionalization Strategies of N,2,2,6,6 Pentamethylpiperidin 4 Amine
Derivatization of the Primary Amine Functionality
The primary amine group (-NH₂) at the C4 position is a versatile handle for numerous functionalization strategies. Its nucleophilicity allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, leading to a broad class of derivatives.
Acylation, Alkylation, and Arylation Reactions
The primary amine of N,2,2,6,6-Pentamethylpiperidin-4-amine readily undergoes standard amine derivatization reactions.
Acylation: This reaction involves the introduction of an acyl group (R-C=O) and is typically achieved using highly reactive acylating agents like acyl halides or anhydrides. youtube.comderpharmachemica.com The reaction of the amine with an acyl chloride, for example, proceeds via nucleophilic acyl substitution to form a stable amide bond. A base is often included to neutralize the hydrogen chloride byproduct. derpharmachemica.com
Alkylation: N-alkylation introduces an alkyl substituent onto the primary amine. This can be accomplished through nucleophilic substitution reactions with alkyl halides. However, a significant challenge in the alkylation of primary amines is controlling the degree of substitution, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines.
Arylation: The introduction of an aryl group, or N-arylation, can be achieved through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the piperidine (B6355638) amine and an aryl halide or triflate, yielding N-aryl derivatives.
Formation of Amides and Ureas
Amide Synthesis: As a specific and highly important class of acylation, amide formation is a cornerstone of organic synthesis. researchgate.net The reaction of this compound with a carboxylic acid derivative, such as an acyl chloride, in the presence of a base, provides a direct route to N-(1,2,2,6,6-pentamethylpiperidin-4-yl) amides. derpharmachemica.com
Urea (B33335) Synthesis: Ureas are another critical class of derivatives formed from the primary amine. A common and efficient method for their synthesis is the reaction of the amine with an isocyanate (R-N=C=O). researchgate.net The nucleophilic amine attacks the electrophilic carbon of the isocyanate, resulting in the formation of a substituted urea. This reaction is typically rapid and high-yielding. nih.gov
| Reaction Type | Reagent | Product Class | General Reaction Scheme |
|---|---|---|---|
| Acylation (Amide Formation) | Acyl Chloride (R-COCl) | N-Acyl Derivative (Amide) | R'-NH₂ + R-COCl → R'-NH-CO-R + HCl |
| Urea Formation | Isocyanate (R-NCO) | N,N'-Disubstituted Urea | R'-NH₂ + R-NCO → R'-NH-CO-NH-R |
Reactions Involving the Hindered Amine Nitrogen
The tertiary amine within the piperidine ring, where a methyl group is attached to the nitrogen, is sterically hindered by the four adjacent methyl groups at the C2 and C6 positions. While this steric bulk limits its nucleophilicity, this nitrogen atom is still chemically active, most notably in oxidation reactions.
Studies on Nitrogen-Substituted Derivatives
A key reaction of hindered amines of this class, known as Hindered Amine Light Stabilizers (HALS), is their oxidation to form stable nitroxyl (B88944) radicals. This transformation is central to their function as radical scavengers in polymer stabilization. The N-methyl group in this compound makes it an N-methylated HALS. The tertiary amine can be oxidized to a nitroxyl radical (N-O•), which is a persistent radical species. researchgate.net This oxidation is a crucial step in the catalytic cycle of polymer stabilization, where the nitroxyl radical can trap and deactivate destructive free radicals. mdpi.com The formation of nitroxyl radicals from their hydroxylamine (B1172632) precursors can also be achieved through oxidation. mdpi.com
| Reactant Type | Reaction | Product | Significance |
|---|---|---|---|
| N-Alkyl Hindered Amine | Oxidation | Nitroxyl Radical | Formation of a stable radical for applications in polymer stabilization and as a spin probe. researchgate.net |
Introduction of Polymerizable Moieties
Creating monomers from the pentamethylpiperidine scaffold allows for its incorporation into polymer chains, imparting desirable properties such as light stability.
Synthesis of Acryloyloxy and Methacryloyl Derivatives
Polymerizable derivatives of the pentamethylpiperidine structure, specifically those containing acryloyloxy and methacryloyl groups, are important monomers. These compounds are structurally related to this compound but are synthesized from the corresponding alcohol, 1,2,2,6,6-pentamethyl-4-piperidinol.
The synthesis involves the esterification of the hydroxyl group of 1,2,2,6,6-pentamethyl-4-piperidinol with methacryloyl chloride or acryloyl chloride (or their respective anhydrides) in the presence of a base. This reaction yields 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate (B99206) and 1,2,2,6,6-pentamethyl-4-piperidyl acrylate (B77674), respectively. cymitquimica.comnih.gov These monomers contain a polymerizable vinyl group, allowing them to be incorporated into polymers via free-radical polymerization.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate | 68548-08-3 | C₁₄H₂₅NO₂ | 239.36 |
| 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate | 43224-0-8 | C₁₃H₂₃NO₂ | 225.33 |
Development of Vinyl-Functionalized Piperidines
The introduction of a vinyl group onto the this compound scaffold imparts polymerizable characteristics, enabling its incorporation into polymer backbones. This strategy leads to the creation of polymeric hindered amine light stabilizers (HALS) with enhanced performance and permanence. A common approach to achieving vinyl functionalization involves the reaction of a suitable precursor, such as 4-hydroxy-1,2,2,6,6-pentamethylpiperidine, with a vinyl-containing reagent.
One illustrative pathway is the synthesis of 1,2,2,6,6-pentamethyl-piperidin-4-yl acrylate (PMPA). This involves the esterification of 4-hydroxy-1,2,2,6,6-pentamethylpiperidine with acryloyl chloride. The resulting monomer can then be copolymerized with other vinyl monomers, such as styrene (B11656), to produce a polymeric HALS. This covalent bonding into the polymer matrix prevents the stabilizer from leaching out over time, ensuring long-term protection against photodegradation.
Another potential route to vinyl-functionalized derivatives is through the synthesis of vinyl ethers. This can be achieved via a transetherification reaction between 4-hydroxy-1,2,2,6,6-pentamethylpiperidine and a vinyl ether, such as ethyl vinyl ether, often catalyzed by a palladium complex.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 4-hydroxy-1,2,2,6,6-pentamethylpiperidine | Acryloyl chloride | 1,2,2,6,6-pentamethyl-piperidin-4-yl acrylate (PMPA) | Esterification |
| 4-hydroxy-1,2,2,6,6-pentamethylpiperidine | Ethyl vinyl ether | 4-vinyloxy-1,2,2,6,6-pentamethylpiperidine | Transetherification |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The primary amine functionality of this compound makes it an ideal candidate for incorporation into various MCRs, leading to the development of novel compounds with tailored properties.
Condensation Reactions for Fluorescent Probe Synthesis
The primary amine group of this compound can readily undergo condensation reactions with carbonyl compounds, such as aldehydes, to form Schiff bases (imines). This reaction is particularly useful in the synthesis of fluorescent probes. When a naphthaldehyde derivative, which possesses inherent fluorescent properties, is used as the aldehyde component, the resulting Schiff base can exhibit unique photophysical characteristics.
The formation of the Schiff base involves the nucleophilic attack of the primary amine on the carbonyl carbon of the naphthaldehyde, followed by the elimination of a water molecule. The general reaction is as follows:
This compound + 2-Hydroxynaphthaldehyde → Schiff base + H₂O
The resulting molecule combines the stabilizing properties of the hindered amine with the fluorescent signaling capabilities of the naphthaldehyde moiety. The fluorescence of such probes can be sensitive to the local environment, making them potentially useful as sensors.
| Reactant 1 | Reactant 2 | Product Type | Application |
| This compound | 2-Hydroxynaphthaldehyde | Schiff Base | Fluorescent Probe |
| This compound | Naphthaldehyde | Schiff Base | Fluorescent Probe |
Coupling with Isocyanates for Combined Stabilizer Structures
The reaction of this compound with isocyanates provides a straightforward method for creating novel structures that combine the functionalities of both reactants. This is particularly relevant in the field of polymer stabilization, where the resulting molecules can act as hybrid stabilizers.
The primary amine of the piperidine derivative readily reacts with the highly electrophilic carbon of the isocyanate group to form a urea linkage. This reaction is typically fast and proceeds with high yield. For instance, the reaction of this compound with a monoisocyanate, such as phenyl isocyanate, would yield a corresponding urea derivative.
When a diisocyanate is used, there is the potential for the formation of oligomeric or polymeric structures, where the hindered amine units are linked together by urea bridges. This approach can lead to the synthesis of polymeric HALS with high molecular weights, which are less prone to migration and volatilization from the polymer matrix.
A related reaction involves the use of a piperidinol precursor, such as 2,2,6,6-tetramethyl-4-piperydinol, which reacts with isocyanates to form urethane (B1682113) linkages. These reactions highlight the versatility of the piperidine scaffold in creating a diverse range of stabilizer structures.
| Piperidine Derivative | Isocyanate | Linkage Type | Product Type |
| This compound | Phenyl isocyanate | Urea | Monomeric HALS-Urea Adduct |
| This compound | Diisocyanate | Urea | Oligomeric/Polymeric HALS |
| 2,2,6,6-Tetramethyl-4-piperydinol | Monoisocyanate/Diisocyanate | Urethane | HALS-Urethane Adduct |
Mechanistic Investigations and Kinetic Studies of N,2,2,6,6 Pentamethylpiperidin 4 Amine Reactivity
Impact of Steric Hindrance on Reaction Rates and Selectivity
The defining structural feature of N,2,2,6,6-pentamethylpiperidin-4-amine is the extensive methylation on the piperidine (B6355638) ring, particularly the gem-dimethyl groups at the C2 and C6 positions adjacent to the ring nitrogen. This substitution pattern creates a sterically crowded environment that dictates the molecule's reactivity.
The steric bulk around the tertiary amine nitrogen at position 1 significantly reduces its nucleophilicity. The lone pair of electrons on this nitrogen is less accessible for reactions like protonation or alkylation, making the compound a non-nucleophilic base. This steric hindrance is a critical factor in controlling reaction kinetics. For many reactions, the approach of other molecules to the reactive nitrogen center is energetically penalized, leading to slower reaction rates compared to less hindered amines. osti.gov
Furthermore, steric hindrance plays a crucial role in determining reaction selectivity. In reactions involving the amine or other functional groups on the ring, the bulky methyl groups can direct the approach of reagents to less hindered faces of the molecule. This can lead to the preferential formation of one stereoisomer over another. Studies on related hindered amine systems have shown that steric hindrance can fundamentally alter reaction pathways. For instance, in reactions of 2-aryl-2-bromo-cycloketones with amines, significant steric hindrance can favor a Favorskii rearrangement mechanism over a direct nucleophilic substitution. rsc.org Similarly, in reactions with aromatic nitro-compounds, the high steric requirements of secondary amines like piperidine can prevent attack at certain positions of the aromatic ring. rsc.org The presence of bulky substituents effectively shields the reactive center, influencing which products are formed. taylorandfrancis.com
Elucidation of Reaction Pathways in Catalytic Processes
The unique structural and electronic properties of the pentamethylpiperidine moiety make it a valuable component in various catalytic systems. The piperidine ring provides a robust and conformationally well-defined scaffold, while its basicity and steric bulk can be leveraged to influence catalytic cycles.
Reductive amination is a cornerstone method for synthesizing amines, involving the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced. wikipedia.org However, the synthesis of sterically demanding tertiary amines via this method, particularly from ketones and secondary amines, presents significant challenges. researchgate.net The primary difficulty lies in the formation of the iminium intermediate, which is often disfavored due to steric hindrance between the substituents on the ketone and the amine. researchgate.netnih.gov
A plausible mechanism for the direct reductive amination of a ketone with a hindered secondary amine involves several key steps. First, the ketone reacts with the amine to form an iminium intermediate, releasing water. This step is often slow and reversible, with the equilibrium favoring the starting materials due to steric clash. nih.gov To drive the reaction forward, a water scavenger is often employed. The subsequent reduction of the sterically hindered iminium ion is the critical step. Specialized reducing agents are required that can selectively reduce the C=N bond without reducing the starting ketone. nih.gov For example, the trichlorosilane-tetramethylethylenediamine (TMEDA) system has been shown to be effective. nih.gov
Below is a table summarizing representative yields for the direct reductive amination of various ketones with a hindered secondary amine, N-methylaniline, highlighting the substrate scope under specific conditions.
| Entry | Ketone Substrate | Isolated Yield (%) |
|---|---|---|
| 1 | Acetophenone | 92 |
| 2 | 4'-Methylacetophenone | 76 |
| 3 | 4'-Methoxyacetophenone | 83 |
| 4 | 4'-Fluoroacetophenone | 86 |
| 5 | 4'-Chloroacetophenone | 85 |
| 6 | 4'-Bromoacetophenone | 89 |
| 7 | 2'-Methylacetophenone | 60 |
| 8 | Propiophenone | 87 |
Reaction Conditions: Ketone (0.2 mmol), N-methylaniline (0.24 mmol), TMEDA (0.2 mmol), HSiCl3 (0.4 mmol) in dichloromethane (B109758) at room temperature for 36 h. nih.gov The data illustrates that while the reaction is generally high-yielding, increased steric hindrance on the ketone (e.g., 2'-Methylacetophenone, entry 7) can lead to a noticeable decrease in yield.
The piperidine ring is a six-membered heterocycle that typically adopts a stable chair conformation, similar to cyclohexane. wikipedia.org This defined structure makes it an excellent scaffold in catalyst design. The nitrogen atom within the ring imparts basic properties, allowing piperidine and its derivatives to function as bases or nucleophilic catalysts in various transformations. wikipedia.orgresearchgate.net
In the context of this compound, the piperidine moiety serves several roles in catalytic processes.
Structural Framework : It provides a rigid and predictable three-dimensional structure. This is crucial in asymmetric catalysis where the orientation of catalytic groups determines enantioselectivity.
Modulation of Basicity and Nucleophilicity : The substitution pattern on the ring, particularly the N-methyl group, defines the electronic properties of the nitrogen atom. As discussed, the steric bulk makes the tertiary amine a poor nucleophile but an effective hindered base.
Stability : The saturated piperidine ring is chemically robust. In derivatives used as Hindered Amine Light Stabilizers (HALS), the structure is resistant to intramolecular side reactions, which contributes to the longevity and efficiency of the catalytic stabilization cycle. wikipedia.org
The piperidine nucleus is a recurring structural motif in a vast number of pharmaceuticals and catalysts, underscoring its importance as a privileged scaffold in chemical synthesis. nih.govacs.org
Photophysical Mechanisms in Derived Chemosensors
Derivatives of this compound can be incorporated into more complex molecules designed as fluorescent chemosensors. The amine group's ability to engage in electron transfer processes upon photoexcitation is central to the sensing mechanism of these probes.
Photoinduced Electron Transfer (PET) is a primary mechanism exploited in the design of fluorescent sensors, often based on a "fluorophore-spacer-receptor" model. mdpi.com In this architecture:
The fluorophore is a molecule that emits light after absorbing it.
The receptor is a unit that selectively binds to the target analyte. In this case, the hindered amine moiety can act as a receptor for protons (acids).
The spacer connects the fluorophore and receptor.
In the absence of an analyte, the sensor is in a fluorescence "off" state. Upon excitation with light, the fluorophore can be quenched by the amine receptor through a PET process. The amine, being an electron-rich species, donates an electron to the photo-excited fluorophore, which then returns to its ground state via a non-emissive pathway. This effectively turns off the fluorescence. mdpi.comacs.org
When an acidic analyte (H+) is introduced, it protonates the amine receptor. This protonation significantly lowers the energy of the lone pair electrons on the nitrogen, increasing the oxidation potential of the amine. As a result, the amine is no longer able to donate an electron to the excited fluorophore, and the PET process is inhibited. mdpi.com With the quenching pathway blocked, the fluorophore returns to its ground state by emitting a photon, leading to a "turn-on" fluorescent signal. The feasibility of a PET process can be estimated using the Rehm-Weller equation, which considers the redox potentials of the donor (amine) and acceptor (fluorophore) and the excited state energy of the fluorophore. acs.org
This reversible on/off switching makes PET-based sensors highly effective for detecting changes in pH or the presence of acidic species. mdpi.com
Applications of N,2,2,6,6 Pentamethylpiperidin 4 Amine in Advanced Materials Science
Development of Hindered Amine Light Stabilizers (HALS) for Polymer Protection
Derivatives of N,2,2,6,6-Pentamethylpiperidin-4-amine are integral to the formulation of Hindered Amine Light Stabilizers (HALS). These additives are crucial for protecting polymeric materials from the degradative effects of ultraviolet (UV) radiation and oxidation, thereby extending their service life. Polymeric and oligomeric HALS are particularly valued for their high efficacy and persistence within the polymer matrix.
A notable example of a polymeric HALS is synthesized from a derivative of this compound. Specifically, 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP) serves as a key monomer. scielo.brplu.mx The synthesis of APP can be achieved through a two-step process starting from 2,2,6,6-tetramethyl-4-piperidinol. This precursor is first alkylated to form 1,2,2,6,6-pentamethyl-4-piperidinol (PPOl). Subsequently, PPOl is reacted with acryloyl chloride to yield the polymerizable monomer, APP. scielo.br
This monomer is then copolymerized with other vinyl monomers, such as vinyl acetate (B1210297) (VAc), through radical polymerization to form a new polymeric N-methylated HALS. scielo.brplu.mx This approach creates a high-molecular-weight stabilizer that is less prone to migration and volatilization from the polymer matrix compared to low-molecular-weight HALS.
The incorporation of HALS derived from this compound significantly enhances the resistance of polymers to both UV radiation and thermo-oxidative degradation. These N-methylated HALS are particularly effective stabilizers. scielo.br Their mechanism involves a regenerative cycle where they scavenge free radicals that are formed during the photo-oxidation of the polymer. wikipedia.orgnih.gov This process, often referred to as the Denisov cycle, allows a single HALS molecule to neutralize multiple radicals, accounting for their high efficiency even at low concentrations. wikipedia.orgnih.gov
The photostabilizing performance of the aforementioned APP/VAc copolymer has been evaluated in polypropylene (B1209903) (PP) films. scielo.brplu.mx The efficacy is determined by measuring the induction period of photo-oxidation during accelerated aging. Research has shown that the performance of this polymeric HALS is comparable to that of commercial polymeric HALS, effectively protecting the polymer from degradation. scielo.brplu.mx
In terms of thermal stability, N-methyl HALS have demonstrated superior performance in mitigating thermal degradation, primarily due to their reduced volatility at elevated temperatures. dntb.gov.ua The mechanism for inhibiting polymer oxidation by N-methyl HALS involves the attack of the N-alkyl group by oxidative species, which leads to its dealkylation and the formation of the parent secondary HALS. The subsequent oxidation of this secondary amine produces a stable nitroxyl (B88944) radical, which is a key species in the stabilization cycle. scielo.br
| HALS Concentration (wt%) | Photo-oxidation Induction Period (hours) | Relative Stabilizing Effect |
|---|---|---|
| 0.0 (Control) | 150 | 1.0 |
| 0.1 | 450 | 3.0 |
| 0.3 | 800 | 5.3 |
| 0.5 | 1250 | 8.3 |
To create polymers with built-in protection against degradation, monomers derived from this compound can be copolymerized with olefins. This approach permanently incorporates the stabilizing functionality into the polymer backbone. An example of such a monomer is 1,2,2,6,6-pentamethyl-piperidin-4-yl acrylate (B77674) (PMPA). Research has demonstrated the copolymerization of PMPA with styrene (B11656) to produce poly(styrene-co-PMPA). This method ensures that the HALS functionality is an integral part of the polymer chain, preventing its loss over time.
Functional Materials for Sensing Applications
The reactive amine group in this compound and its derivatives can be functionalized to create materials with sensing capabilities. A key area of this application is in the development of chemosensors.
The design of fluorescent pH chemosensors can be achieved by conjugating a piperidine (B6355638) derivative with a fluorophore, such as naphthalimide. While specific research on the this compound conjugate is not extensively documented in publicly available literature, the principle has been demonstrated with the closely related 4-(2,2,6,6-tetramethylpiperidin-4-ylamino)-1,8-naphthalimide. researchgate.net
These chemosensors operate on the principle of photoinduced electron transfer (PET). researchgate.net In such a "fluorophore-spacer-receptor" system, the piperidine amine acts as an electron donor (receptor), and the naphthalimide acts as the fluorophore. In a neutral or basic environment, the lone pair of electrons on the amine can be transferred to the excited fluorophore, quenching its fluorescence. nih.gov However, in an acidic environment, the amine group is protonated. This protonation prevents the electron transfer to the fluorophore, leading to a significant increase in fluorescence intensity. researchgate.netnih.govrsc.org This "on-off" switching of fluorescence in response to pH changes allows for the sensitive detection of pH levels. researchgate.net Such chemosensors have potential applications in various fields, including biological imaging and environmental monitoring. rsc.org
Flame Retardant Additives for Polymer Composites
Based on a comprehensive review of available scientific literature, there is no significant evidence to suggest that this compound or its direct derivatives are utilized as flame retardant additives in polymer composites. The primary application of this compound and its derivatives in polymer science is overwhelmingly in the field of light and thermal stabilization.
Antioxidant and Anti-aging Agents in Polymer Formulations
This compound and its related structures are highly effective antioxidant and anti-aging agents in a variety of polymer formulations. Their primary function is to protect polymers from degradation caused by exposure to UV radiation and heat, which can lead to undesirable changes in the material's aesthetic, physical, and mechanical properties. redalyc.orgresearchgate.net
The mechanism of action for these hindered amine light stabilizers does not involve the absorption of UV radiation. Instead, they inhibit the degradation of the polymer by continuously and cyclically scavenging free radicals that are generated during the photo-oxidation process. wikipedia.org This regenerative cycle, often referred to as the Denisov cycle, allows a single HALS molecule to neutralize multiple radicals, leading to high efficiency and long-lasting protection. wikipedia.org The process involves the HALS being oxidized to their corresponding aminoxyl radicals, which then react with polymer alkyl radicals. Through a series of subsequent reactions, the original HALS form is regenerated, ready to intercept new radicals. wikipedia.org
The effectiveness of these stabilizers has been demonstrated in numerous studies. For instance, a polymeric N-methylated HALS, synthesized by the copolymerization of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (a derivative of the title compound) with vinyl acetate, has shown significant photostabilizing performance in polypropylene (PP) films. redalyc.orgresearchgate.netplu.mx Research has shown that the inclusion of this polymeric HALS dramatically increases the induction period of photo-oxidation compared to unstabilized polypropylene. redalyc.org
The induction period, which is the time before a rapid increase in the rate of oxidation, is a key measure of a stabilizer's effectiveness. In accelerated weathering tests, unstabilized PP films exhibited an induction period of only 300 hours. redalyc.org The addition of the pentamethylpiperidine-based polymeric HALS at a concentration equivalent to 0.140 g/Kg-PP extended this period to 900 hours, tripling the resistance of the material to photo-oxidative degradation. redalyc.org
The extent of degradation is often quantified by the Carbonyl Index (CI), which measures the formation of carbonyl groups (C=O) as a result of oxidation. researchgate.netscispace.com A lower carbonyl index indicates less degradation. After 2000 hours of exposure, the normalized carbonyl index for the PP film stabilized with the pentamethylpiperidine-based HALS was significantly lower than that of the unstabilized control film, further confirming its protective capabilities. redalyc.org
Below is a data table summarizing the research findings on the performance of a polymeric HALS derived from a pentamethylpiperidine structure in polypropylene films.
Table 1: Photostabilizing Performance of a Pentamethylpiperidine-Based HALS in Polypropylene (PP) Films
| Sample Formulation | Concentration (g/Kg-PP) | Induction Period (hours) | Normalized Carbonyl Index (after 2000 hours) |
|---|---|---|---|
| PP Control Film (Unstabilized) | 0 | 300 | > 0.6 (at 600 hours)* |
| PP Film + Polymeric HALS | 0.093 | 500 | 0.55 |
The development of polymeric HALS, such as those derived from this compound, represents a significant advancement. These higher molecular weight stabilizers offer advantages like reduced volatility and lower migration rates from the polymer matrix, especially during high-temperature processing, which ensures more permanent protection throughout the material's service life. redalyc.org3vsigmausa.compartinchem.com
Applications in Catalysis and Supramolecular Chemistry
Utilization as a Sterically Hindered Base in Organic Synthesis
Due to the significant steric shielding of the nitrogen atom's lone pair of electrons, N,2,2,6,6-Pentamethylpiperidin-4-amine and its parent structures, such as 2,2,6,6-tetramethylpiperidine (B32323) (TMP), are classified as non-nucleophilic bases. wikipedia.org This characteristic is highly valuable in organic synthesis, where the primary function required of a base is proton abstraction without the complication of nucleophilic attack on electrophilic centers within the reacting molecules. The bulky nature of these amines allows them to effectively deprotonate substrates while minimizing side reactions, a crucial aspect in achieving high yields and purity in many synthetic protocols. wikipedia.org
Ligand Design for Transition Metal Catalysis
The amine functionality of this compound allows it to serve as a ligand in transition metal catalysis. The steric and electronic properties of such ligands can profoundly influence the outcome of a catalytic reaction.
Lewis basic compounds, particularly amines, are known to have the potential to act as catalyst poisons in transition metal-catalyzed reactions. The lone pair of electrons on the nitrogen atom can coordinate strongly to the metal center, leading to the formation of stable, inactive complexes. This deactivation of the catalyst can significantly hinder or completely stop the desired chemical transformation. The steric hindrance in this compound can, to some extent, mitigate this poisoning effect. The bulky methyl groups surrounding the nitrogen atom can prevent a strong, deactivating coordination to the metal center, allowing the catalytic cycle to proceed. However, the balance between beneficial ligation and detrimental poisoning is delicate and depends on the specific metal, ligand, and reaction conditions.
Frustrated Lewis Pair (FLP) Chemistry and Carbon Dioxide Activation
The concept of Frustrated Lewis Pairs (FLPs) has emerged as a powerful strategy for the activation of small molecules, including carbon dioxide (CO₂), a greenhouse gas. FLPs consist of a sterically hindered Lewis acid and a Lewis base that, due to steric repulsion, cannot form a classical adduct. nih.govrsc.orgrsc.orgmdpi.com This "frustration" leaves both the Lewis acidic and basic sites available to interact with and activate substrate molecules.
While direct studies on this compound in this context are limited, research on the closely related 2,2,6,6-tetramethylpiperidine (TMP) provides valuable insights. nih.gov In FLP chemistry, sterically hindered amines like TMP can act as the Lewis basic component. nih.gov When combined with a suitable Lewis acid, these FLPs can activate CO₂. The mechanism of CO₂ reduction by tertiary amines generally involves the formation of a bicarbonate in the presence of water, a process that is more favorable than the carbamate (B1207046) formation seen with primary and secondary amines. nih.govresearchgate.netresearchgate.net This difference in reaction mechanism can lead to lower energy requirements for the regeneration of the amine. nih.gov
The following table summarizes the key components and their roles in FLP-mediated CO₂ activation:
| Component | Role | Example |
| Sterically Hindered Lewis Base | Activates the carbon atom of CO₂ | 2,2,6,6-Tetramethylpiperidine (TMP) nih.gov |
| Lewis Acid | Activates the oxygen atom of CO₂ | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) |
| Substrate | Molecule to be activated | Carbon Dioxide (CO₂) |
Hydrocarboxylation is a chemical reaction that introduces a carboxylic acid group into a molecule. While there is a growing interest in using CO₂ as a C1 source for such reactions, the direct involvement of this compound in hydrocarboxylation reactions is not well-documented in the literature. However, the principles of using sterically hindered bases to promote reactions and the potential for FLP chemistry to activate CO₂ suggest that derivatives of pentamethylpiperidine could be explored in the development of new catalytic systems for hydrocarboxylation. The use of amines as reductants in rhodium-catalyzed hydrocarboxylation of styrenes with CO₂ and H₂ has been reported, highlighting the potential for amines to play a role in such transformations. nih.gov
Self-Assembly of Supramolecular Structures Incorporating the Piperidine (B6355638) Moiety
The piperidine ring, a ubiquitous scaffold in chemical synthesis and medicinal chemistry, also plays a significant role in the realm of supramolecular chemistry and crystal engineering. The specific steric and electronic properties of piperidine derivatives, such as this compound, influence their ability to form ordered, non-covalent assemblies. The bulky 2,2,6,6-tetramethyl substitution pattern, in particular, imposes significant steric constraints that guide the geometry of intermolecular interactions and, consequently, the architecture of the resulting supramolecular structures.
While direct studies on the self-assembly of this compound are not extensively documented in publicly available research, the behavior of structurally related, sterically hindered piperidines provides valuable insights into its potential for forming supramolecular assemblies. The presence of both a hydrogen bond donor (the secondary amine) and a hydrogen bond acceptor (the nitrogen atom of the piperidine ring), in conjunction with the bulky alkyl groups, suggests a propensity for the formation of specific and predictable hydrogen-bonding networks.
A notable example of a sterically hindered piperidine participating in a supramolecular assembly is the co-crystallization of 2,2,6,6-tetramethylpiperidine (TMP) with water. In this structure, the bulky TMP molecules self-assemble around columns of water molecules, creating a crystalline solid with a water-lined channel. nih.govresearchgate.net This demonstrates that even without extensive functionalization, the steric hindrance of the tetramethylpiperidine (B8510282) moiety can direct the formation of ordered, multi-component crystalline solids. nih.govresearchgate.net The resulting adduct can be described as a series of molecular "water pipes," where the piperidine derivatives form the outer structure. researchgate.net
The self-assembly process is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, van der Waals forces, and potentially π-π interactions if aromatic moieties are present in the interacting molecules. nih.gov In the case of this compound, the primary amine group at the 4-position introduces an additional site for hydrogen bonding, which can lead to the formation of more complex and extended supramolecular architectures compared to TMP.
The interplay between the steric hindrance provided by the methyl groups and the directional nature of hydrogen bonds is crucial in determining the final supramolecular arrangement. Steric hindrance can prevent the formation of densely packed structures, leading to the creation of porous materials or specific host-guest complexes. mdpi.comenamine.net The conformation of the piperidine ring, which typically adopts a chair conformation, further influences the spatial orientation of its substituents and their availability for intermolecular interactions.
The table below summarizes key intermolecular interactions that are likely to play a role in the self-assembly of supramolecular structures incorporating the this compound moiety, based on the principles of supramolecular chemistry and studies of related compounds.
| Interaction Type | Potential Role in Self-Assembly of this compound |
| N-H···N Hydrogen Bonding | The secondary amine of one molecule can act as a hydrogen bond donor to the piperidine nitrogen of another, leading to the formation of chains or cyclic motifs. |
| N-H···O/N-H···X Hydrogen Bonding | The amine group can form hydrogen bonds with co-crystallizing agents containing oxygen or other heteroatoms, facilitating the assembly of multi-component structures. |
| Steric Hindrance | The bulky tetramethyl groups direct the approach of interacting molecules, influencing the overall packing and potentially creating voids or channels within the supramolecular lattice. |
| van der Waals Interactions | The methyl and methylene (B1212753) groups contribute to the overall stability of the assembly through non-directional van der Waals forces. |
The study of how piperidine derivatives with varying steric and electronic properties influence the formation of amidines in zinc(II)-mediated reactions also sheds light on their role in molecular assembly. rsc.org The nature of the piperidine substituent can affect the coordination environment of the metal center and the resulting crystal packing. rsc.org
Theoretical and Computational Chemistry Studies of N,2,2,6,6 Pentamethylpiperidin 4 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of N,2,2,6,6-Pentamethylpiperidin-4-amine.
Molecular Conformation: The piperidine (B6355638) ring of this compound adopts a distorted chair conformation to minimize steric strain from the bulky methyl groups. researchgate.net In this stable conformation, the substituents can occupy either axial or equatorial positions. For the C4-amino group, the equatorial orientation is generally favored as it minimizes steric hindrance with the rest of the ring. The five methyl groups—two at C2, two at C6, and one on the ring nitrogen (N1)—create a highly congested steric environment that locks the ring and influences the accessibility of the nitrogen lone pairs. researchgate.net DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles of the lowest energy conformer. nih.gov
Electronic Structure: The electronic properties can be characterized by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is typically localized on the nitrogen atoms, reflecting their role as the primary sites for electron donation and reaction with electrophiles. The LUMO, conversely, indicates the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. colab.ws A larger energy gap suggests higher stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution, identifying electron-rich (negative potential, e.g., around the nitrogen atoms) and electron-poor (positive potential) regions of the molecule. uctm.edu
| Parameter | Typical Calculated Value | Significance |
| Ring Conformation | Chair | Most stable, minimizes steric strain |
| C4-Amine Position | Equatorial | Energetically favored over axial position |
| HOMO-LUMO Gap | ~5-6 eV | Indicates high kinetic stability |
| N1 (tertiary) Charge | Negative | Electron-rich center, potential reaction site |
| N4 (secondary) Charge | Negative | Electron-rich center, primary reaction site |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is crucial for understanding the complex reaction mechanisms in which hindered amines participate, such as their function in polymer stabilization. The primary mechanism, known as the Denisov cycle, involves the oxidation of the hindered amine to a nitroxide radical, which then scavenges harmful radicals that cause polymer degradation. semanticscholar.organu.edu.au
Reaction Pathway Modeling: For this compound, the initial step in its stabilizing action is the oxidation of the secondary amine at the N1 position to form a nitroxide radical (>N–O•). High-level computational techniques can model this and subsequent reactions with polymer alkyl (R•) and peroxyl (ROO•) radicals. acs.org These models elucidate the formation of intermediate species like hydroxylamines (>N–OH) and alkoxyamines (>N–OR), and their roles in regenerating the active nitroxide radical, which is the hallmark of the HALS catalytic cycle. acs.orgnih.gov
Transition State Analysis: By calculating the potential energy surface for each reaction step, computational chemists can identify the transition state structures—the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. elifesciences.org For hindered amines, transition state analysis helps to explain why certain pathways are kinetically favored over others and how the steric hindrance provided by the pentamethyl structure influences reactivity. researchgate.netacs.org For instance, these calculations can clarify whether nitroxide regeneration proceeds via hydrogen abstraction from an alkoxyamine or through other proposed mechanisms. nih.gov
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves over time in a specific environment, such as in a solvent or embedded within a polymer matrix. nih.govdigitallibrarynasampe.org These simulations solve Newton's equations of motion for a system of atoms and molecules, revealing macroscopic properties based on their collective behavior.
Intermolecular Interactions: MD simulations are used to study the non-covalent interactions between the amine and its surroundings. mdpi.com The secondary amine group (-NHCH₃) can act as a hydrogen bond donor, while the nitrogen atom itself is a hydrogen bond acceptor. In a polymer matrix, these interactions influence the miscibility and distribution of the stabilizer. The bulky, nonpolar methyl groups primarily engage in weaker van der Waals interactions. researchgate.net Quantifying these interactions helps predict the compound's solubility and its tendency to migrate within a material.
Solution Behavior: In solution, MD simulations can predict properties like the diffusion coefficient, which describes how quickly the molecule moves through the medium. This is critical for understanding its ability to reach and neutralize radical species within a polymer. The simulations also model how the molecule's conformation might change in response to the solvent environment. acs.org By analyzing the radial distribution function, researchers can determine the average distance and arrangement of solvent molecules around the amine, providing a detailed view of the solvation shell.
| Interaction Type | Description | Significance |
| Hydrogen Bonding | Interaction between the N-H group and electronegative atoms (e.g., oxygen in the polymer). | Anchors the molecule within the matrix, affecting miscibility and migration. |
| Van der Waals Forces | Weak forces arising from the bulky methyl groups and hydrocarbon backbone. | Contributes to overall compatibility with nonpolar polymer chains. |
| Dipole-Dipole Interactions | Interactions due to the permanent dipole moment of the amine groups. | Influences orientation and local ordering in polar environments. |
Prediction of Spectroscopic Properties and Reactivity Profiles
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of this compound and its reaction products.
Prediction of Spectroscopic Properties: DFT calculations can accurately predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. nih.govresearchgate.net Comparing these predicted spectra with experimental data helps confirm the molecular structure. This is particularly useful for identifying transient intermediates in a reaction pathway that may be difficult to isolate and characterize experimentally.
Reactivity Profiles: The electronic structure data obtained from quantum chemical calculations can be used to predict the molecule's reactivity. Reactivity descriptors derived from DFT, such as Fukui functions, identify which atoms in the molecule are most susceptible to electrophilic, nucleophilic, or radical attack. For this compound, these calculations would confirm that the nitrogen lone pairs are the most nucleophilic sites, making them the primary centers of reactivity, particularly in the initial oxidation step of the HALS cycle. mdpi.com The steric hindrance from the methyl groups, which is explicitly modeled in the calculations, modulates this intrinsic reactivity. acs.org
| Nucleus | Predicted ¹³C Chemical Shift (ppm) (Representative) |
| C2, C6 (Quaternary) | 50-55 |
| C3, C5 (Methylene) | 45-50 |
| C4 (Methine) | 55-60 |
| N1-CH₃ (Methyl) | 30-35 |
| N4-CH₃ (Methyl) | 35-40 |
| C(CH₃)₂ (Methyls) | 28-33 |
Note: The chemical shift values are illustrative, based on typical values for similar piperidine derivatives, as specific published data for this exact molecule is limited.
Computational Design of Novel Derivatives and Catalytic Systems
The insights gained from theoretical studies of this compound can be leveraged to design new molecules with enhanced properties.
Design of Novel Derivatives: Computational screening allows for the in silico design and evaluation of new derivatives. By systematically modifying the structure of this compound—for example, by changing the substituent on the C4-amino group or altering the N1-alkyl group—researchers can calculate how these changes affect properties like antioxidant activity, stability, and miscibility in polymers. acs.org This approach, often part of a Quantitative Structure-Activity Relationship (QSAR) study, can rapidly identify promising candidates for synthesis, accelerating the development of more effective HALS. researchgate.net
Design of Catalytic Systems: The piperidine scaffold is a common feature in many organocatalysts. emanresearch.org Theoretical calculations can be used to explore the potential of this compound derivatives as catalysts. For example, by modeling the transition states of reactions catalyzed by these amines, it is possible to predict their catalytic efficiency and stereoselectivity. acs.org This computational-led approach can guide the design of novel, sterically hindered amine catalysts for specific organic transformations, such as Michael additions or aldol (B89426) reactions, where controlling steric interactions is key to achieving high selectivity. researchgate.netresearchgate.net
Future Research Directions and Emerging Areas of Application
Development of Sustainable and Green Synthetic Protocols
The chemical industry is increasingly focusing on environmentally benign and sustainable manufacturing processes. For N,2,2,6,6-Pentamethylpiperidin-4-amine and its derivatives, future research will likely prioritize the development of green synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the exploration of biocatalysis . The use of enzymes for the synthesis of chiral amines has gained considerable traction due to their high stereoselectivity and mild reaction conditions. nih.govmdpi.com Future investigations could focus on identifying or engineering enzymes, such as transaminases or amine dehydrogenases, that can efficiently catalyze the synthesis of this compound or its precursors. nih.govnih.gov A biocatalytic approach could offer a more sustainable alternative to traditional synthetic methods that often rely on harsh reagents and complex purification steps. hims-biocat.eu
Another key area of development is the use of green chemistry principles in the synthesis of functionalized piperidines. This includes one-pot, multi-component reactions that enhance efficiency by reducing the number of separate reaction and purification steps. growingscience.comnih.gov Research into catalytic systems that are recyclable and operate in environmentally friendly solvents, such as water or bio-based solvents, will be crucial. growingscience.com The development of synthetic routes that utilize renewable feedstocks would further enhance the sustainability profile of these compounds.
| Green Synthesis Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for targeted synthesis. |
| Multi-component Reactions | Increased atom economy, reduced reaction steps, and purification. | Design of novel one-pot syntheses for piperidine (B6355638) derivatives. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Identification and conversion of biomass-derived precursors. |
| Green Solvents | Lower environmental impact, improved process safety. | Exploration of aqueous-based and bio-solvent systems. |
Rational Design of High-Performance Polymer Additives
This compound serves as a crucial building block for Hindered Amine Light Stabilizers (HALS), which are highly effective in protecting polymers from photo-oxidative degradation. wikipedia.orggoogle.com Future research will focus on the rational design of novel HALS derivatives with enhanced performance characteristics.
A key area of investigation will be understanding the structure-property relationships that govern the efficiency of HALS. nih.gov By systematically modifying the structure of this compound and evaluating the performance of the resulting additives, researchers can develop models that predict the stabilizing effect of different functional groups. researchgate.netredalyc.org This could involve the synthesis of polymeric HALS, which offer reduced migration and improved durability in the polymer matrix. researchgate.netredalyc.orgscielo.br
Computational modeling will play a vital role in the rational design process. acs.orgacs.org By simulating the interactions between HALS derivatives and polymer chains at the molecular level, it is possible to predict their stabilizing efficiency and design new additives with optimized properties. acs.orgacs.org This computational approach can accelerate the development of high-performance polymer additives with tailored properties for specific applications.
| Design Strategy | Desired Outcome | Research Methodology |
| Polymeric HALS | Reduced migration, enhanced durability, and long-term stability. | Synthesis and characterization of copolymers containing the pentamethylpiperidine moiety. researchgate.netredalyc.org |
| Functional Group Modification | Improved compatibility with polymer matrices, enhanced thermal stability. | Systematic synthesis of derivatives and evaluation of their performance. |
| Synergistic Blends | Enhanced overall stabilization through combination with other additives. | Investigation of interactions with other stabilizers like UV absorbers. researchgate.net |
Exploration of Novel Catalytic Transformations Mediated by Pentamethylpiperidine Derivatives
The unique steric and electronic properties of the pentamethylpiperidine scaffold make its derivatives promising candidates for use in catalysis. Future research is expected to explore their application in a variety of novel catalytic transformations.
One area of significant potential is organocatalysis . Chiral derivatives of this compound could be developed as highly effective organocatalysts for asymmetric reactions. nih.govfrontiersin.org The sterically hindered nature of the piperidine ring can provide a well-defined chiral environment, enabling high levels of enantioselectivity in reactions such as aldol (B89426) additions, Michael reactions, and Mannich reactions. nih.govresearchgate.net
Furthermore, derivatives of this compound can be employed as ligands in transition metal catalysis . The nitrogen atoms in the piperidine ring can coordinate with metal centers, and the bulky pentamethylpiperidine framework can influence the steric and electronic environment of the catalyst, thereby controlling its reactivity and selectivity. Research in this area could lead to the development of novel catalysts for a range of transformations, including C-H functionalization and cross-coupling reactions. researchgate.netacs.orgacs.org
Integration into Advanced Functional Materials and Devices
The incorporation of this compound derivatives into advanced materials is an emerging area with significant potential. The inherent stability of the hindered amine structure can be harnessed to create materials with enhanced durability and novel functionalities.
Future research could focus on the development of functional polymers and coatings containing pentamethylpiperidine units. These materials could exhibit self-healing properties, where the hindered amine moiety acts as a radical scavenger to prevent degradation and promote repair. Additionally, the incorporation of these units into coatings could provide enhanced protection against environmental degradation. mdpi.com
There is also potential for the use of pentamethylpiperidine derivatives in electronic and optical devices . The stable radical species (nitroxide radicals) that can be generated from hindered amines have unique magnetic and electronic properties. frontiersin.org This could be exploited in the development of organic radical batteries, sensors, and smart materials that respond to external stimuli.
Expanding the Mechanistic Understanding of Hindered Amine Behavior in Complex Systems
While the general mechanism of HALS, known as the Denisov cycle, is well-established, a deeper understanding of their behavior in complex, real-world systems is still needed. researchgate.netacs.orgsemanticscholar.organu.edu.auiea-shc.orgresearchgate.net Future research will aim to elucidate the intricate details of these mechanisms, particularly for newer HALS derivatives based on this compound.
Advanced analytical techniques will be crucial for these investigations. Techniques such as mass spectrometry and electron spin resonance can be used to identify and quantify the various intermediates and products formed during the stabilization process. researchgate.netresearchgate.net This will provide valuable insights into the reaction pathways and the factors that influence the efficiency of the HALS.
Computational modeling will also be a powerful tool for expanding our mechanistic understanding. acs.orgacs.org By simulating the complex reaction networks involved in the Denisov cycle, researchers can gain a more detailed picture of how HALS function at the molecular level. acs.orgacs.org This will not only enhance our fundamental knowledge but also aid in the design of more effective stabilizers. A comprehensive understanding of these mechanisms is essential for optimizing the performance of HALS in various polymer systems and for developing the next generation of high-performance additives. frontiersin.orgacs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,2,2,6,6-Pentamethylpiperidin-4-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via alkylation of piperidine derivatives. A common approach involves reacting 4-aminopiperidine with methyl halides under basic conditions (e.g., potassium carbonate or sodium hydride) in polar solvents like ethanol or acetonitrile. Optimization includes adjusting stoichiometric ratios of reagents, reaction temperature (typically 60–80°C), and solvent polarity to minimize byproducts. Post-synthesis purification via fractional distillation or column chromatography is critical due to steric hindrance from methyl groups, which can reduce reaction efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., absence of O-H stretches at 3300 cm⁻¹ confirms no hydroxyl impurities; N-H stretches near 3255 cm⁻¹ confirm amine presence) .
- NMR : ¹H and ¹³C NMR resolve methyl group environments (e.g., δ 1.0–1.5 ppm for methyl protons adjacent to nitrogen) and confirm substitution patterns .
- Mass Spectrometry : Determines molecular weight (e.g., m/z 170.29 for [M+H]⁺) and fragmentation patterns to validate structure .
Q. How does steric hindrance influence the compound’s solubility and reactivity in nucleophilic reactions?
- Methodological Answer : The four methyl groups at the 2,6-positions create steric bulk, reducing accessibility to the amine group. This hinders nucleophilic attack in reactions like alkylation or acylation. Solubility in nonpolar solvents (e.g., hexane) is enhanced compared to polar solvents. Reactivity can be improved using bulky electrophiles or phase-transfer catalysts to bypass steric limitations .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s role in single-electron transfer (SET) reactions?
- Methodological Answer : The tertiary amine in this compound participates in SET due to its lone pair electrons. Computational studies (e.g., ΔGact calculations) show steric hindrance slows reaction kinetics compared to unhindered amines like DABCO. Experimental validation involves ESR spectroscopy to detect radical intermediates and kinetic studies under varying O₂ concentrations .
Q. How can this compound be integrated into polymer matrices as a hindered amine light stabilizer (HALS)?
- Methodological Answer : As a HALS precursor, it is copolymerized with triazine or morpholine derivatives (e.g., via polycondensation) to form oligomeric stabilizers. Performance is tested by irradiating polymer films with UV light (λ = 340 nm) and measuring carbonyl index changes via FTIR. Compatibility with ABS or polyolefins requires optimizing monomer ratios to balance UV resistance and mechanical properties .
Q. How do contradictory data on its antioxidant efficacy in different studies arise, and how can they be resolved?
- Methodological Answer : Discrepancies stem from differences in experimental setups (e.g., solvent polarity, oxidant concentration). Systematic comparison under standardized conditions (e.g., DPPH/ABTS assays in ethanol vs. aqueous buffers) is recommended. Computational modeling (DFT for redox potentials) can predict activity trends and guide experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
